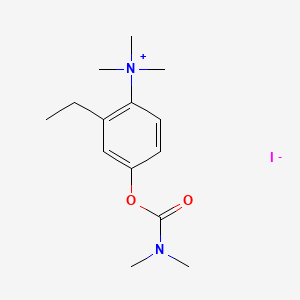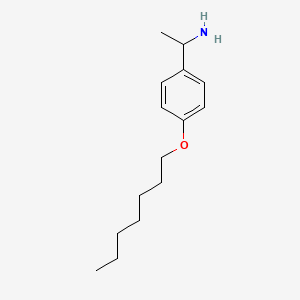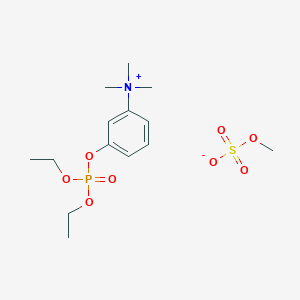![molecular formula C8H7BrN2S B13762603 6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol CAS No. 77811-41-7](/img/structure/B13762603.png)
6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a thiol group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with carbon disulfide in the presence of a base, followed by bromination at the 6th position. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of 4-methyl-1H-benzo[D]imidazole-2-thiol.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole
- 6-Bromo-4-methyl-1H-benzo[D]imidazole
- 4-Methyl-1H-benzo[D]imidazole-2-thiol
Uniqueness
6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
77811-41-7 |
|---|---|
Formule moléculaire |
C8H7BrN2S |
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
6-bromo-4-methyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |
Clé InChI |
FAFYEJCLBCSEAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NC(=S)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)





![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)





